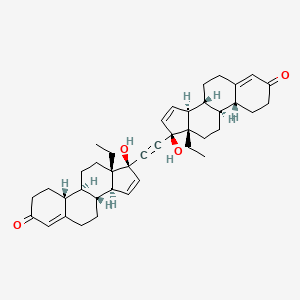
sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate is a chemical compound with the molecular formula C8H2Cl3N2O4SNa. It is a derivative of benzenesulfonic acid and contains multiple functional groups, including carbamoyl, cyano, and trichloro substituents. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate typically involves the chlorination of a suitable benzenesulfonic acid derivative, followed by the introduction of the carbamoyl and cyano groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonates.
Applications De Recherche Scientifique
Sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the manufacture of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorothalonil Metabolite R417888 Sodium: A related compound with similar structural features and applications.
2-Carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonic Acid: The parent acid form of the sodium salt.
Uniqueness
Sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility and stability, making it suitable for various applications.
Propriétés
Formule moléculaire |
C8H2Cl3N2NaO4S |
|---|---|
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate |
InChI |
InChI=1S/C8H3Cl3N2O4S.Na/c9-4-2(1-12)5(10)6(11)7(18(15,16)17)3(4)8(13)14;/h(H2,13,14)(H,15,16,17);/q;+1/p-1 |
Clé InChI |
MTASYHBEZPZGKU-UHFFFAOYSA-M |
SMILES canonique |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)[O-])C(=O)N)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


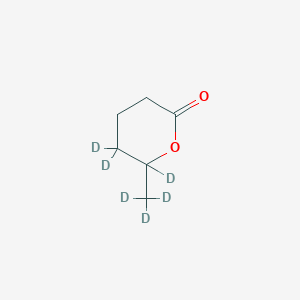

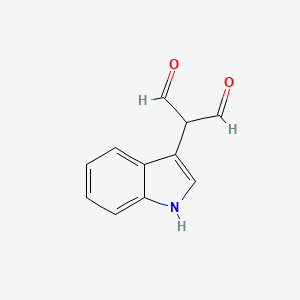
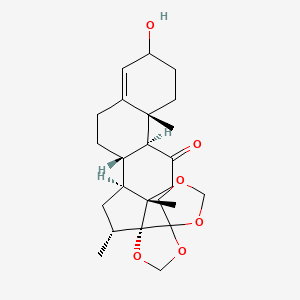
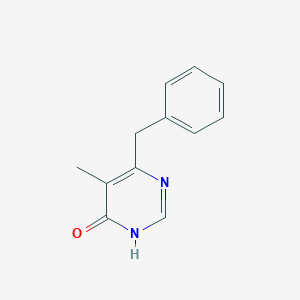

![disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13860380.png)

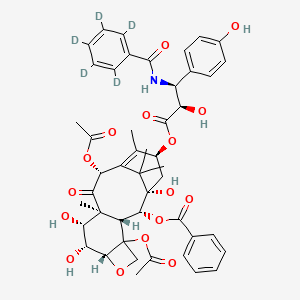
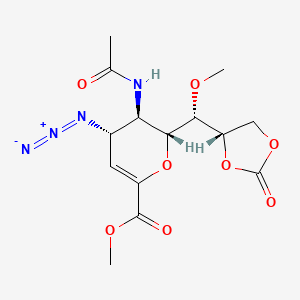
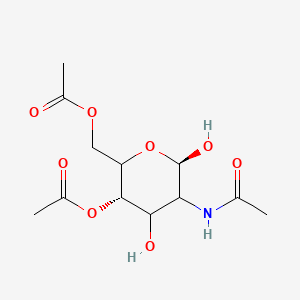
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13860432.png)
![(2S,4S,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13860440.png)
